molecular formula C7H5FN2O4 B1528583 2-Amino-4-fluoro-5-nitrobenzoic acid CAS No. 1194097-41-0

2-Amino-4-fluoro-5-nitrobenzoic acid

Cat. No.: B1528583
CAS No.: 1194097-41-0
M. Wt: 200.12 g/mol
InChI Key: NVZBXVCRFGPOAJ-UHFFFAOYSA-N
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Description

“2-Amino-4-fluoro-5-nitrobenzoic acid” is a compound with the molecular formula C7H5FN2O4 . It is a high-quality reference standard used for pharmaceutical testing .


Synthesis Analysis

The synthesis of nitro compounds like “this compound” can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with amino, fluoro, and nitro groups .


Chemical Reactions Analysis

Nitro compounds are a significant class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The compound can participate in various reactions, including free radical bromination and nucleophilic substitution .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 200.13 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the searched resources.

Scientific Research Applications

High-Performance Liquid Chromatography

2-Amino-4-fluoro-5-nitrobenzoic acid has been utilized in high-performance liquid chromatography (HPLC) for the sensitive detection of amino acids. One study employed a similar compound, 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, as a pre-column fluorescent labeling reagent for HPLC analysis of amino acids including proline and hydroxyproline. This approach enabled the detection of amino acids at very low levels, demonstrating the potential of fluorinated nitrobenzoic acids in analytical chemistry (Watanabe & Imai, 1981).

Solid-Phase Synthesis in Organic Chemistry

Research has shown the use of related fluorinated nitrobenzoic acids in solid-phase synthesis, an important technique in organic chemistry. For instance, resin-bound 4-fluoro-3-nitrobenzoic acid was used to create substituted 2-aminomethylbenzimidazoles through a series of chemical reactions including reduction and cyclization (Kilburn, Lau, & Jones, 2000). Another study used a similar approach to synthesize 1,5-benzodiazepin-2-ones, highlighting the versatility of these compounds in the synthesis of complex organic molecules (Schwarz, Tumelty, & Gallop, 1998).

Drug Discovery and Heterocyclic Chemistry

Fluorinated nitrobenzoic acids, like 4-Chloro-2-fluoro-5-nitrobenzoic acid, have been explored as building blocks in drug discovery, especially in the synthesis of heterocyclic compounds. These compounds have significant importance in current drug discovery due to their diverse applications and potential biological activities (Křupková, Funk, Soural, & Hlaváč, 2013).

Fluorimetric Analysis

Similar compounds have been employed in the fluorimetric analysis of amino acids and amines. For instance, 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) was used to determine secondary amino acids with high sensitivity, demonstrating the utility of these compounds in analytical biochemistry (Imai & Watanabe, 1981).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to handle it with appropriate safety measures.

Mechanism of Action

Target of Action

It is known to participate in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (mapk) .

Mode of Action

Nitro compounds, such as 2-amino-4-fluoro-5-nitrobenzoic acid, are known to have a hybrid structure with a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character might influence its interaction with its targets.

Biochemical Pathways

It is known to be involved in the synthesis of quinazolinones , which are known to inhibit the p38α MAPK pathway. The p38α MAPK pathway plays a crucial role in cellular responses to stress and inflammation.

Result of Action

As it is involved in the synthesis of quinazolinones , it may contribute to the inhibition of the p38α MAPK pathway, affecting cellular responses to stress and inflammation.

Properties

IUPAC Name

2-amino-4-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZBXVCRFGPOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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